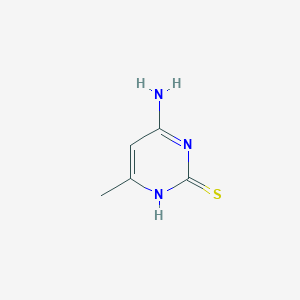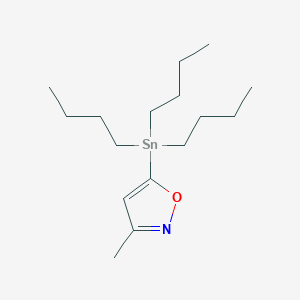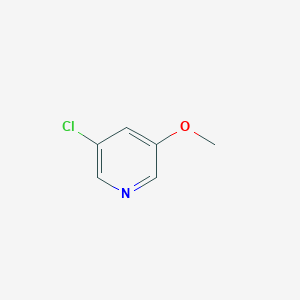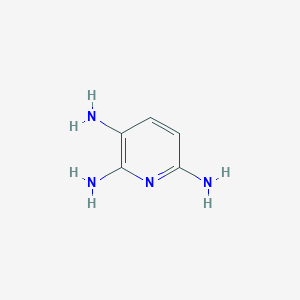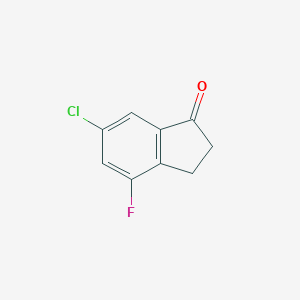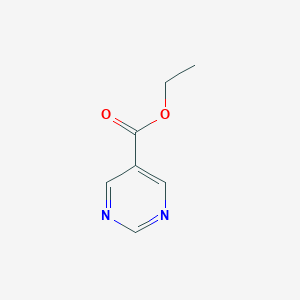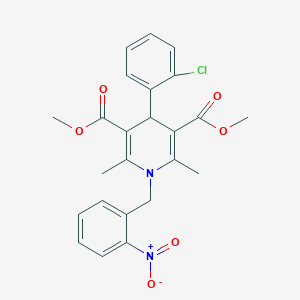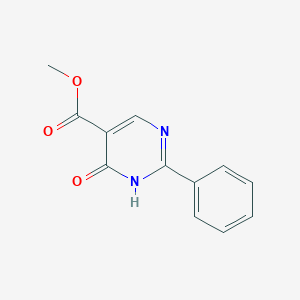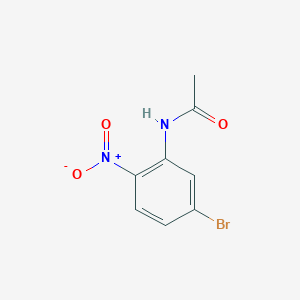
N-(5-bromo-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-nitrophenyl)acetamide, commonly referred to as BNA, is a chemical compound that has gained significant attention in the field of scientific research. It is widely used in the synthesis of various organic compounds and has been found to exhibit several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of BNA is not well understood. However, it is believed that BNA may act as an electrophile, reacting with nucleophiles such as amines and thiols to form covalent bonds. BNA has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
BNA has been found to exhibit several biochemical and physiological effects. It has been shown to possess antimicrobial activity against various bacterial and fungal strains. BNA has also been found to exhibit antitumor activity and anti-inflammatory activity. In addition, BNA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BNA is a useful reagent for the synthesis of various organic compounds, and its availability and low cost make it an attractive option for researchers. However, BNA has some limitations for lab experiments. It is a highly reactive compound and requires careful handling to avoid unwanted reactions. BNA is also sensitive to moisture and should be stored in a dry environment.
Direcciones Futuras
There are several future directions for the use of BNA in scientific research. One potential application is in the development of new antimicrobial agents. BNA has been shown to exhibit antimicrobial activity, and further research could lead to the identification of new compounds with improved activity. BNA could also be used in the development of new anti-inflammatory agents, as it has been shown to exhibit anti-inflammatory activity. Additionally, BNA could be used in the development of new antitumor agents, as it has been shown to exhibit antitumor activity. Further research is needed to fully understand the mechanism of action of BNA and its potential applications in scientific research.
Conclusion:
In conclusion, N-(5-bromo-2-nitrophenyl)acetamide is a useful compound that has found widespread use in scientific research. It is a useful reagent for the synthesis of various organic compounds and has been found to exhibit several biochemical and physiological effects. While BNA has some limitations for lab experiments, its availability and low cost make it an attractive option for researchers. Future research on BNA could lead to the development of new antimicrobial agents, anti-inflammatory agents, and antitumor agents.
Aplicaciones Científicas De Investigación
BNA has been extensively used in scientific research as a precursor for the synthesis of various organic compounds. It has been found to be a useful reagent for the preparation of diazo compounds, azo dyes, and other organic compounds. BNA has also been used in the synthesis of biologically active molecules such as antimicrobial agents, antitumor agents, and anti-inflammatory agents.
Propiedades
Número CAS |
50863-02-0 |
|---|---|
Nombre del producto |
N-(5-bromo-2-nitrophenyl)acetamide |
Fórmula molecular |
C8H7BrN2O3 |
Peso molecular |
259.06 g/mol |
Nombre IUPAC |
N-(5-bromo-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12) |
Clave InChI |
OZYXAZLLOVTHKF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

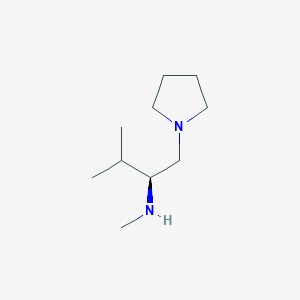
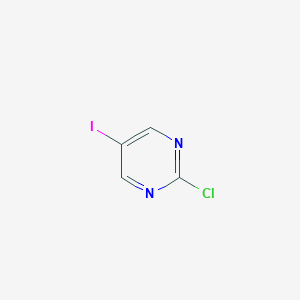

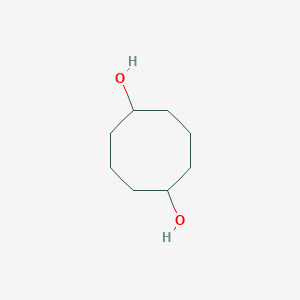
![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)
